molecular formula C15H22ClN3O2 B5467489 N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea

Cat. No. B5467489
M. Wt: 311.81 g/mol
InChI Key: QFGBXTKNWABGLY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea is a chemical compound that belongs to the class of phenylurea derivatives. It is also known as Clofencet or N-(5-chloro-2-methoxyphenyl)-N'-(1-ethylpiperidin-4-yl)carbamide. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and GABAergic systems. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to play a role in the regulation of mood and emotions. It has also been shown to enhance the activity of the GABAergic system, which is known to have anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Enhanced activity of the GABAergic system.
3. Modulation of various neurotransmitter systems in the brain.
4. Antidepressant-like activity.
5. Anticonvulsant activity.
6. Anxiolytic-like activity.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Exhibits a wide range of pharmacological activities.
2. Exhibits high potency and selectivity for its target receptors.
3. Has been extensively studied in animal models.
4. Has been shown to have low toxicity and few side effects.
Limitations:
1. Limited availability of the compound.
2. Expensive to synthesize.
3. Limited human clinical data available.
4. Long half-life in the body.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea. Some of these are as follows:
1. Further investigation of the mechanism of action of the compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Development of more potent and selective analogs of the compound.
4. Investigation of the potential therapeutic applications of the compound in humans.
5. Investigation of the potential side effects and toxicity of the compound.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It exhibits a wide range of pharmacological activities, including antidepressant, anticonvulsant, and anxiolytic-like activity. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study. While the exact mechanism of action of the compound is not fully understood, it is believed to act as a modulator of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential therapeutic applications of this compound in humans.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea involves the reaction of 5-chloro-2-methoxyaniline with ethyl 4-piperidone-1-carboxylate in the presence of an acid catalyst to form the intermediate product 5-chloro-2-methoxy-N-(1-ethyl-4-piperidinyl)aniline. This intermediate product is then treated with urea in the presence of a base catalyst to yield this compound. The overall reaction scheme is shown below:

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(1-ethyl-4-piperidinyl)urea has been studied for its potential applications in scientific research, particularly in the field of pharmacology. Some of the research applications of this compound are as follows:
1. Antidepressant activity: this compound has been shown to exhibit antidepressant-like activity in animal models of depression. This activity is believed to be mediated through the modulation of the serotonergic and noradrenergic neurotransmitter systems.
2. Anticonvulsant activity: this compound has been shown to exhibit anticonvulsant activity in animal models of epilepsy. This activity is believed to be mediated through the modulation of the GABAergic neurotransmitter system.
3. Anxiolytic activity: this compound has been shown to exhibit anxiolytic-like activity in animal models of anxiety. This activity is believed to be mediated through the modulation of the serotonergic and GABAergic neurotransmitter systems.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-3-19-8-6-12(7-9-19)17-15(20)18-13-10-11(16)4-5-14(13)21-2/h4-5,10,12H,3,6-9H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGBXTKNWABGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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